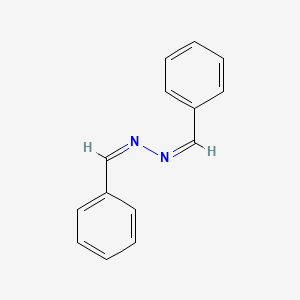
(E,E)-bis(phenylmethylidene)hydrazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(E,E)-bis(phenylmethylidene)hydrazine is an organic compound with the molecular formula C14H12N2. It is a type of Schiff base, formed by the condensation of benzaldehyde and hydrazine.
Preparation Methods
(E,E)-bis(phenylmethylidene)hydrazine can be synthesized through the condensation reaction between benzaldehyde and hydrazine. The reaction typically involves mixing equimolar amounts of benzaldehyde and hydrazine in an appropriate solvent, such as ethanol, and heating the mixture under reflux conditions. The product is then purified by recrystallization .
Chemical Reactions Analysis
(E,E)-bis(phenylmethylidene)hydrazine undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding azines.
Reduction: Reduction of 1,2-dibenzylidenehydrazine can yield hydrazones.
Substitution: It can undergo substitution reactions with various electrophiles, leading to the formation of substituted derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and electrophiles such as alkyl halides. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
(E,E)-bis(phenylmethylidene)hydrazine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It has been studied for its potential biological activities, including anticorrosive properties.
Medicine: Research has explored its potential as an antidiabetic agent.
Industry: It is used as a corrosion inhibitor in various industrial applications.
Mechanism of Action
The mechanism of action of 1,2-dibenzylidenehydrazine involves its interaction with molecular targets through its Schiff base structure. This interaction can lead to the inhibition of certain biological processes, such as enzyme activity, which is the basis for its potential antidiabetic and anticorrosive properties .
Comparison with Similar Compounds
(E,E)-bis(phenylmethylidene)hydrazine can be compared with other similar compounds, such as:
1,2-Bis(1-phenylethylidene)hydrazine: This compound also exhibits anticorrosive properties but has a different molecular structure and interaction energy with metal surfaces.
Benzalazine: Another Schiff base with similar chemical properties but different applications.
Properties
Molecular Formula |
C14H12N2 |
|---|---|
Molecular Weight |
208.26 g/mol |
IUPAC Name |
(Z)-N-[(Z)-benzylideneamino]-1-phenylmethanimine |
InChI |
InChI=1S/C14H12N2/c1-3-7-13(8-4-1)11-15-16-12-14-9-5-2-6-10-14/h1-12H/b15-11-,16-12- |
InChI Key |
CWLGEPSKQDNHIO-NFLUSIDLSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)/C=N\N=C/C2=CC=CC=C2 |
Canonical SMILES |
C1=CC=C(C=C1)C=NN=CC2=CC=CC=C2 |
Synonyms |
benzalazine |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N'-[(4-bromobenzoyl)oxy]-4-pyridinecarboximidamide](/img/structure/B1234069.png)
![[6-[[(1S,3S)-3-acetyl-3,5,12-trihydroxy-10-methoxy-6,11-dioxo-2,4-dihydro-1H-tetracen-1-yl]oxy]-3-hydroxy-2-methyloxan-4-yl]azanium;chloride](/img/structure/B1234070.png)
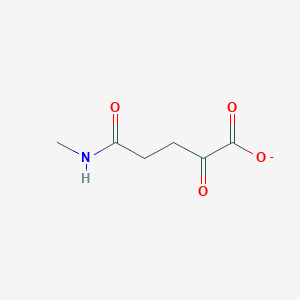
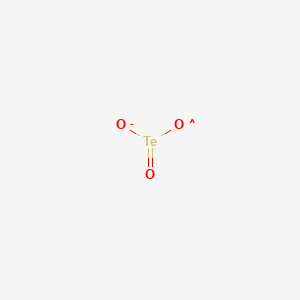
![(17S)-5,13,17-trihydroxy-12-(hydroxymethyl)-7-methyl-9,15-dioxo-2,10,16-trioxatetracyclo[9.7.0.03,8.014,18]octadeca-1(11),3(8),4,6,12,14(18)-hexaene-4-carbaldehyde](/img/structure/B1234080.png)
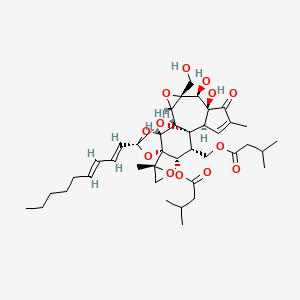
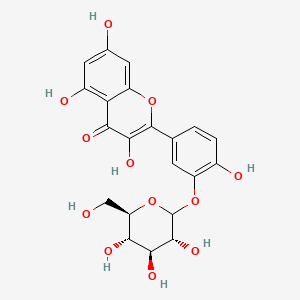
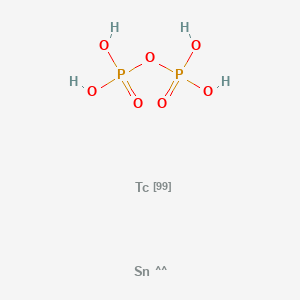
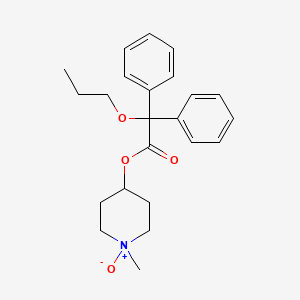
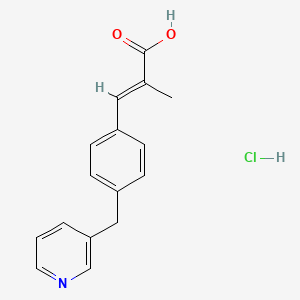
![(5-Ethyl-8-methyl-[1,2,4]triazino[5,6-b]indol-3-yl)hydrazine](/img/structure/B1234088.png)
![(3R,8S,9R,12S)-1-hydroxy-14-(2-hydroxypropan-2-yl)-13-methyl-4,7,10-trioxapentacyclo[6.4.1.19,12.03,5.05,13]tetradecane-6,11-dione](/img/structure/B1234089.png)

